Methyl 2-bromo-4-(trifluoromethyl)benzoate

Description

The exact mass of the compound Methyl 2-bromo-4-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-bromo-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKYELSIMPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673197 | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-90-3 | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-bromo-4-(trifluoromethyl)benzoate

CAS Number: 1214334-90-3

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of drug candidates. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. Methyl 2-bromo-4-(trifluoromethyl)benzoate, a halogenated aromatic ester, represents a key building block in this domain. Its unique trifunctional nature—a reactive bromine atom for cross-coupling reactions, an ester group for further derivatization, and a trifluoromethyl group for modulating physicochemical properties—positions it as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals. This guide provides an in-depth technical overview of Methyl 2-bromo-4-(trifluoromethyl)benzoate, encompassing its chemical properties, a detailed synthesis protocol, and its applications, with a focus on empowering researchers and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of Methyl 2-bromo-4-(trifluoromethyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214334-90-3 | N/A |

| Molecular Formula | C9H6BrF3O2 | |

| Molecular Weight | 283.04 g/mol | |

| IUPAC Name | methyl 2-bromo-4-(trifluoromethyl)benzoate | |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. | N/A |

The structural arrangement of Methyl 2-bromo-4-(trifluoromethyl)benzoate, with the bromine and trifluoromethyl groups positioned ortho and para to the methyl ester respectively, presents a unique electronic and steric environment that dictates its reactivity in subsequent chemical transformations.

Synthesis Protocol: Esterification of 2-bromo-4-(trifluoromethyl)benzoic acid

The most direct and widely employed method for the synthesis of Methyl 2-bromo-4-(trifluoromethyl)benzoate is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-bromo-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.

Reaction Rationale and Mechanistic Insight

The esterification proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or thionyl chloride. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the methyl ester and regenerate the acid catalyst. The use of an excess of methanol can shift the equilibrium towards the product side, thereby increasing the reaction yield.

Experimental Workflow: A Step-by-Step Guide

The following protocol is a validated and reproducible method for the preparation of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Caption: Experimental workflow for the synthesis of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Self-Validating System: In-Process Controls and Characterization

To ensure the integrity of the synthesis, the following in-process controls and final product characterization are recommended:

-

Reaction Monitoring: Thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane/ethyl acetate) can be used to track the consumption of the starting carboxylic acid and the formation of the less polar ester product.

-

Post-Work-up Analysis: A preliminary proton NMR (¹H NMR) of the crude product can confirm the presence of the characteristic methyl ester singlet around 3.9 ppm.

-

Final Product Characterization: The purified product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester (typically around 1720-1740 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of Methyl 2-bromo-4-(trifluoromethyl)benzoate is primarily centered around the reactivity of its bromine atom, which serves as a handle for the introduction of molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Caption: Utility of Methyl 2-bromo-4-(trifluoromethyl)benzoate in cross-coupling reactions.

The strategic placement of the trifluoromethyl group can significantly influence the electronic properties of the aromatic ring, which in turn can affect the efficiency of these coupling reactions. Furthermore, the presence of the -CF3 group in the final product often imparts desirable pharmacological properties such as increased metabolic stability and enhanced binding affinity.

Role as a Versatile Pharmaceutical Intermediate

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 2-bromo-4-(trifluoromethyl)benzoate.

| Hazard Statement | Precautionary Statement | Source |

| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Causes skin and serious eye irritation. | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. |

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a strategically important and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its trifunctional nature allows for the facile introduction of the trifluoromethyl group into complex molecular architectures while providing a reactive handle for further diversification through cross-coupling reactions. The straightforward and scalable synthesis of this compound, coupled with its broad applicability, ensures its continued relevance as a valuable tool for medicinal chemists and researchers. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel and improved chemical entities.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring reproducibility of experimental results and safety in handling. This guide provides a comprehensive overview of the key physical characteristics of Methyl 2-bromo-4-(trifluoromethyl)benzoate, supported by experimental protocols and the underlying scientific principles.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for Methyl 2-bromo-4-(trifluoromethyl)benzoate is presented below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrF₃O₂ | PubChem[1] |

| Molecular Weight | 283.04 g/mol | PubChem[1] |

| CAS Number | 1214334-90-3 | PubChem[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Determination of Physical Properties

The following sections detail the standard experimental procedures for determining the key physical properties of a compound like Methyl 2-bromo-4-(trifluoromethyl)benzoate. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.

The general workflow for characterizing a novel or uncharacterized compound is outlined in the diagram below. This systematic approach ensures that all critical physical data is collected efficiently and accurately.

Sources

An In-depth Technical Guide to Methyl 2-bromo-4-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Synthesis

This guide provides an in-depth exploration of Methyl 2-bromo-4-(trifluoromethyl)benzoate, a fluorinated organic compound of significant interest to professionals in chemical research and pharmaceutical development. We will delve into its fundamental molecular characteristics, synthesis, reactivity, and critical applications, offering field-proven insights into its utility as a versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl (–CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Methyl 2-bromo-4-(trifluoromethyl)benzoate serves as a crucial building block, providing a synthetically accessible scaffold that combines the influential –CF3 group with a reactive bromine atom, primed for diverse chemical transformations.[3][4] This guide aims to be a comprehensive resource for researchers leveraging this powerful intermediate.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is the foundation of its effective application.

Molecular Identity

The compound is systematically named methyl 2-bromo-4-(trifluoromethyl)benzoate .[5] Its molecular formula is C₉H₆BrF₃O₂, corresponding to a molecular weight of approximately 283.04 g/mol .[5][6]

Structural Representation

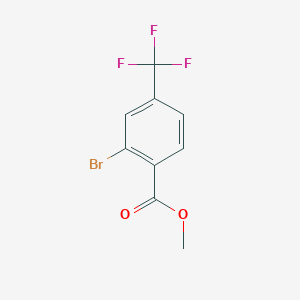

The two-dimensional structure of Methyl 2-bromo-4-(trifluoromethyl)benzoate features a benzene ring substituted with a methyl ester group, a bromine atom, and a trifluoromethyl group. The ortho-position of the bromine relative to the methyl ester group creates specific steric and electronic environments that influence its reactivity.

Caption: 2D structure of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Physicochemical Data Summary

The key properties of Methyl 2-bromo-4-(trifluoromethyl)benzoate are summarized in the table below for quick reference. These values are critical for planning reactions, purification procedures, and safety protocols.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-bromo-4-(trifluoromethyl)benzoate | [5][] |

| CAS Number | 1214334-90-3 | [5] |

| Molecular Formula | C₉H₆BrF₃O₂ | [5] |

| Molecular Weight | 283.04 g/mol | [5][6] |

| Monoisotopic Mass | 281.95033 Da | [5][6] |

| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid | |

| InChI | InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | [5] |

| InChIKey | BKSKYELSIMPUNZ-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | [5] |

Synthesis and Experimental Protocol

The reliable synthesis of this intermediate is paramount for its application in multi-step research and development projects. A common and effective method is the esterification of its corresponding carboxylic acid precursor.

Synthetic Pathway: Esterification

The most direct route involves the reaction of 2-bromo-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[3][8] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: General workflow for the synthesis of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Step-by-Step Experimental Protocol

This protocol is a representative example based on established procedures.[8][9]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (serving as both reagent and solvent).

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a slight excess of thionyl chloride (e.g., 1.2 eq) to the solution while stirring. The addition of thionyl chloride should be performed in a well-ventilated fume hood.

-

Reaction : Heat the mixture to reflux (or 60°C if using thionyl chloride) and maintain for 12-18 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction : After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in an organic solvent like ethyl acetate.

-

Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a saturated brine solution to remove residual water.[8]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification : If necessary, purify the crude product by column chromatography on silica gel to obtain the final product with high purity.

Reactivity and Key Synthetic Applications

The synthetic utility of Methyl 2-bromo-4-(trifluoromethyl)benzoate stems from the distinct reactivity of its functional groups.

Core Reactivity

-

Palladium-Catalyzed Cross-Coupling : The aryl bromide functionality is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental for constructing the complex molecular scaffolds required in drug discovery.

-

Influence of the Trifluoromethyl Group : The strongly electron-withdrawing nature of the –CF3 group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. This electronic effect is a critical consideration in reaction design.[1][2]

Caption: Generalized scheme for a Suzuki cross-coupling reaction.

Application in Drug Discovery

This intermediate is frequently employed in the synthesis of bioactive molecules. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug's pharmacokinetic profile.[2] Its presence can lead to increased metabolic stability, enhanced membrane permeability, and stronger interactions with biological targets.[2] Therefore, compounds like Methyl 2-bromo-4-(trifluoromethyl)benzoate are invaluable starting materials in programs aimed at developing new therapeutics.[4][10]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification : According to GHS classifications, Methyl 2-bromo-4-(trifluoromethyl)benzoate is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also known to cause skin irritation.[5]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store the compound in a tightly sealed container in a dry, cool place away from incompatible materials. Room temperature storage is generally acceptable.

Conclusion

Methyl 2-bromo-4-(trifluoromethyl)benzoate is more than just a chemical; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity in key synthetic transformations like palladium-catalyzed cross-coupling, and the advantageous properties imparted by the trifluoromethyl group make it an indispensable intermediate for researchers and scientists. Mastery of its synthesis and application empowers the development of novel pharmaceuticals and advanced materials, driving innovation across the chemical sciences.

References

-

Methyl 2-bromo-4-(trifluoromethyl)benzoate | C9H6BrF3O2. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98%. LookChem. [Link]

-

Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

-

Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-bromo-4-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-bromo-2-(trifluoromethyl)benzoate | 957207-58-8 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS No. 1214334-90-3) is a halogenated aromatic ester that serves as a key building block in medicinal chemistry and organic synthesis.[][2][3][4] A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification, formulation, and drug development. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published data, this document emphasizes methodology, empowering researchers to generate reliable and reproducible solubility profiles. We will delve into the principles of thermodynamic solubility, outline a rigorous experimental protocol for its determination, discuss the development of a suitable analytical method for quantification, and address potential confounding factors such as polymorphism.

Introduction: The Physicochemical Landscape of Methyl 2-bromo-4-(trifluoromethyl)benzoate

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a complex molecule whose solubility is governed by the interplay of its structural features. The presence of a lipophilic trifluoromethyl group and a bromine atom, combined with the polar ester functionality, results in a molecule with moderate polarity and a tendency towards hydrophobicity.

Table 1: Physicochemical Properties of Methyl 2-bromo-4-(trifluoromethyl)benzoate

| Property | Value | Source |

| CAS Number | 1214334-90-3 | [][3] |

| Molecular Formula | C₉H₆BrF₃O₂ | [][5] |

| Molecular Weight | 283.04 g/mol | [][5] |

| IUPAC Name | methyl 2-bromo-4-(trifluoromethyl)benzoate | [5] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | [] |

Predicting solubility a priori is challenging. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in organic solvents of intermediate polarity and will be sparingly soluble in highly polar solvents like water or nonpolar solvents like hexane.[6][7] However, empirical determination is essential for accurate data.

The Cornerstone of Solubility: Thermodynamic vs. Kinetic Measurement

In drug discovery and chemical research, solubility can be described in two distinct ways: thermodynamic and kinetic.[8][9][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[11] The measurement requires allowing sufficient time for the solid compound to dissolve and reach a steady state with the undissolved solid.[12] This is the gold standard for obtaining intrinsic solubility data.

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution when a concentrated stock (often in DMSO) is rapidly diluted into an aqueous buffer.[11][13] The resulting values are often higher than thermodynamic solubility due to the formation of a supersaturated state.[9][10] While useful for high-throughput screening in early drug discovery, kinetic solubility is highly dependent on the experimental protocol and may not reflect the true physicochemical properties of the compound.[11][13][14]

For the purpose of generating a definitive and reliable solubility profile for Methyl 2-bromo-4-(trifluoromethyl)benzoate, this guide will focus exclusively on the determination of thermodynamic solubility.

The Influence of the Solid State: Polymorphism

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a different internal lattice structure. These different polymorphs can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility.[15][16][17] Generally, the most thermodynamically stable polymorph will have the lowest solubility.[15] Metastable polymorphs, while potentially more soluble, can convert to the more stable form over time, especially in solution.[16]

It is crucial for researchers to be aware that the solubility value obtained is specific to the crystalline form of the material used. When reporting solubility data, it is best practice to characterize the solid form before and after the experiment (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure no polymorphic transformation has occurred.

Experimental Protocol: Determining Thermodynamic Solubility

This section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of Methyl 2-bromo-4-(trifluoromethyl)benzoate in a range of solvents. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

Methyl 2-bromo-4-(trifluoromethyl)benzoate (solid, of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid Methyl 2-bromo-4-(trifluoromethyl)benzoate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved. A starting point would be approximately 10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can be run to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

-

Calculation: Calculate the original solubility in mg/mL or g/100mL, accounting for the dilution factor.

Analytical Method Development for Quantification

A reliable and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for aromatic esters.

Proposed HPLC Method

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Methyl 2-bromo-4-(trifluoromethyl)benzoate, being moderately nonpolar, will be well-retained on a C18 column.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A starting point could be a 50:50 mixture, adjusted based on the retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 254 nm, where the benzene ring exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of Methyl 2-bromo-4-(trifluoromethyl)benzoate of known concentrations in the mobile phase. Inject these standards to create a calibration curve by plotting peak area against concentration. The curve should demonstrate linearity (R² > 0.999).

Method Validation Diagram

Sources

- 2. 1214334-90-3 | MFCD14697995 | Methyl 2-bromo-4-(trifluoromethyl)benzoate [aaronchem.com]

- 3. Synthonix, Inc > 1214334-90-3 | Methyl 2-bromo-4-(trifluoromethyl)benzoate [synthonix.com]

- 4. 1214334-90-3|Methyl 2-bromo-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-bromo-4-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 7. caymanchem.com [caymanchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-4-(trifluoromethyl)benzoate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for confirming molecular structures, assessing purity, and understanding the electronic environment of molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-bromo-4-(trifluoromethyl)benzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of similarly complex molecules.

The structural integrity of a molecule is directly linked to its biological activity and safety profile. A thorough understanding of the ¹H NMR spectrum allows for the unambiguous confirmation of the correct isomer and the identification of any potential impurities. In the case of Methyl 2-bromo-4-(trifluoromethyl)benzoate, the interplay of the bromo, trifluoromethyl, and methyl ester substituents creates a unique and informative spectral fingerprint. This guide will delve into the electronic effects of these substituents, their influence on the chemical shifts of the aromatic protons, and the through-bond spin-spin coupling interactions that govern the multiplicity of the signals.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of Methyl 2-bromo-4-(trifluoromethyl)benzoate is presented below. The molecule possesses a 1,2,4-trisubstituted benzene ring, which gives rise to a complex and informative aromatic region in the ¹H NMR spectrum.

Figure 1. Molecular structure of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Based on the structure, the ¹H NMR spectrum is predicted to exhibit four distinct signals: one singlet corresponding to the methyl ester protons and three signals in the aromatic region corresponding to the three aromatic protons.

Analysis of Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the aromatic protons are significantly influenced by the electronic properties of the substituents on the benzene ring. Both the bromine atom and the trifluoromethyl group are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm). The methyl ester group also contributes to the overall electronic environment.

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring and is a meta-director in electrophilic aromatic substitution. In ¹H NMR, it strongly deshields the ortho and para protons.

-

Bromine Atom (-Br): Bromine is an electronegative atom and thus an electron-withdrawing group through the inductive effect. However, it is also capable of donating electron density to the ring through resonance. Overall, it is a deactivating but ortho-, para-directing group. Its effect on proton chemical shifts is a combination of these two opposing effects.

-

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to the carbonyl group and deactivates the ring. It is a meta-director.

The interplay of these effects leads to a predictable pattern of chemical shifts for the three aromatic protons (H-3, H-5, and H-6).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for Methyl 2-bromo-4-(trifluoromethyl)benzoate in a standard deuterated solvent such as CDCl₃.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | -OCH₃ | 3.9 - 4.0 | Singlet (s) | - | 3H |

| 2 | H-6 | 7.9 - 8.1 | Doublet (d) | JH6-H5 ≈ 8.0 | 1H |

| 3 | H-5 | 7.7 - 7.9 | Doublet of doublets (dd) | JH5-H6 ≈ 8.0, JH5-H3 ≈ 2.0 | 1H |

| 4 | H-3 | 8.1 - 8.3 | Doublet (d) | JH3-H5 ≈ 2.0 | 1H |

Detailed Spectral Interpretation

Methyl Protons (-OCH₃)

The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the spectrum. The electronegative oxygen atom deshields these protons, and their typical chemical shift is in the range of 3.9-4.0 ppm.

Aromatic Protons (H-3, H-5, H-6)

The aromatic region of the spectrum is more complex due to spin-spin coupling between the non-equivalent aromatic protons.

-

H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the trifluoromethyl group. It is expected to be significantly deshielded. It is coupled only to H-5 through a three-bond (ortho) coupling, which is typically in the range of 7-9 Hz. Thus, the signal for H-6 is predicted to be a doublet.

-

H-5: This proton is situated between the bromine and trifluoromethyl groups. It is ortho to the trifluoromethyl group, which will cause significant deshielding. It is coupled to both H-6 (ortho coupling, J ≈ 8.0 Hz) and H-3 (meta coupling, J ≈ 2.0 Hz). This will result in a doublet of doublets multiplicity for the H-5 signal.

-

H-3: This proton is ortho to the bromine atom and the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group will cause this proton to be the most deshielded of the aromatic protons. It is coupled to H-5 through a four-bond (meta) coupling, which is typically smaller (2-3 Hz). Therefore, the signal for H-3 is predicted to be a doublet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 2-bromo-4-(trifluoromethyl)benzoate, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

Advanced Analysis and Potential Complexities

While the predicted spectrum is based on sound chemical principles, experimental spectra can sometimes exhibit complexities.

-

Second-Order Effects: If the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, second-order effects (e.g., "roofing") can occur, where the intensities of the coupled signals are skewed towards each other.

-

Long-Range Couplings: While not predicted to be strongly visible in this case, very small long-range couplings (e.g., between the methyl protons and aromatic protons) could lead to slight broadening of the signals.

-

Solvent Effects: The choice of deuterated solvent can have a minor influence on the chemical shifts of the protons.

-

Impurities: The presence of impurities from the synthesis, such as starting materials or by-products, will result in additional signals in the spectrum. A careful analysis of these signals can provide valuable information about the purity of the sample.

Conclusion

The ¹H NMR spectrum of Methyl 2-bromo-4-(trifluoromethyl)benzoate is a rich source of structural information. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling allows for a detailed and accurate prediction and interpretation of the spectrum. This guide provides a framework for researchers to approach the analysis of this and other complex aromatic molecules, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical research. The ability to confidently assign the signals in a ¹H NMR spectrum is a critical skill for ensuring the identity, purity, and quality of chemical compounds.

A Comprehensive Guide to the 13C NMR Characterization of Methyl 2-bromo-4-(trifluoromethyl)benzoate

This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-bromo-4-(trifluoromethyl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings, predictive analysis of the 13C NMR spectrum, a detailed experimental protocol for data acquisition, and the interpretation of the spectral data. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of this and similar fluorinated organic molecules.

Introduction: The Role of 13C NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1][2][3] Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment, hybridization, and connectivity.[4]

The 13C isotope has a low natural abundance (approximately 1.1%), which, coupled with its smaller gyromagnetic ratio, results in an inherently lower sensitivity compared to 1H NMR.[3] However, modern NMR spectrometers equipped with high-field magnets and sophisticated pulse sequences, such as proton decoupling and Distortionless Enhancement by Polarization Transfer (DEPT), have largely overcome this limitation.[5][6] Proton decoupling simplifies the 13C spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[4] The DEPT experiment further aids in spectral assignment by differentiating between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.[5][6]

For a molecule like Methyl 2-bromo-4-(trifluoromethyl)benzoate, with its distinct arrangement of electron-withdrawing and sterically bulky substituents on an aromatic ring, 13C NMR is indispensable for confirming its structure and identifying potential isomers or impurities.

Predicted 13C NMR Spectrum of Methyl 2-bromo-4-(trifluoromethyl)benzoate

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect. In Methyl 2-bromo-4-(trifluoromethyl)benzoate, the bromine atom, the trifluoromethyl group (-CF3), and the methyl ester group (-COOCH3) all exert significant electronic and steric effects on the aromatic ring and each other.

A systematic analysis of these substituent effects allows for a reasoned prediction of the 13C NMR spectrum. We can estimate the chemical shifts by starting with the chemical shift of benzene (128.5 ppm) and applying additive substituent chemical shift (SCS) effects. However, for a polysubstituted benzene with interacting groups, this method provides only a rough approximation. A more refined prediction can be made by referencing databases of similar compounds and considering the interplay of inductive and resonance effects.

Below is a reasoned prediction of the 13C NMR chemical shifts for Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 2-bromo-4-(trifluoromethyl)benzoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | 164-168 | The carbonyl carbon of an ester typically resonates in this downfield region. |

| C1 | 132-136 | Attached to the electron-withdrawing ester group, this carbon is deshielded. |

| C2 | 120-124 | The "heavy atom effect" of bromine can cause a shielding effect, moving this carbon upfield despite the deshielding inductive effect. |

| C3 | 133-137 | This carbon is deshielded by the ortho bromine and the para trifluoromethyl group through resonance and inductive effects. |

| C4 | 130-134 (quartet) | The carbon attached to the strongly electron-withdrawing -CF3 group is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| C5 | 125-129 (quartet) | This carbon is ortho to the -CF3 group and will show a smaller quartet splitting. |

| C6 | 130-134 | This carbon is meta to both the bromine and trifluoromethyl groups, and its chemical shift will be influenced by both. |

| -CF3 | 122-126 (quartet) | The carbon of the trifluoromethyl group itself will be a prominent quartet with a large C-F coupling constant. |

| -OCH3 | 52-54 | The methyl carbon of the ester group typically appears in this region. |

Experimental Protocol for 13C NMR Data Acquisition

Achieving a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust methodology for the characterization of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic compounds.

-

Concentration: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400 MHz or higher), a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[7]

-

Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can broaden NMR signals. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl3 at 77.16 ppm) is often sufficient.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate for good digital resolution.[8]

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of most carbon nuclei.[8] For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.

-

Pulse Angle: A flip angle of 30-45 degrees is often used to balance signal intensity and relaxation time.[9]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans may be required to achieve an adequate signal-to-noise ratio.[8]

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform of the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or TMS.

Advanced NMR Techniques for Complete Structural Assignment

While a standard proton-decoupled 13C NMR spectrum provides the number of unique carbons and their chemical shifts, additional experiments are often necessary for unambiguous assignment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is invaluable for determining the multiplicity of each carbon signal.[5][6]

-

DEPT-45: Shows all protonated carbons (CH, CH2, CH3).

-

DEPT-90: Shows only CH carbons.

-

DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. Quaternary carbons are absent in all DEPT spectra.

-

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s), providing a powerful tool for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the carbon framework.[10]

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the complete 13C NMR characterization of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Caption: Workflow for 13C NMR characterization.

Conclusion

The 13C NMR characterization of Methyl 2-bromo-4-(trifluoromethyl)benzoate is a multi-faceted process that combines theoretical prediction with meticulous experimental work and thorough data analysis. By employing a standard proton-decoupled 13C NMR experiment in conjunction with advanced techniques like DEPT and 2D NMR, a complete and unambiguous assignment of the carbon skeleton can be achieved. This comprehensive approach ensures the structural integrity and purity of the compound, which is a critical aspect of research and development in the chemical and pharmaceutical industries.

References

-

Scribd. (n.d.). DEPT and 2D NMR Techniques. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

- Fuloria, A., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S11-001.

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Das, D., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). 13C-NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Chegg. (2020). Solved 9. A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-4-(trifluoromethyl)benzoate

This guide provides an in-depth analysis of the safety protocols and handling precautions for Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS No. 1214334-90-3), a key building block in contemporary pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to offer a deeper understanding of the material's inherent risks and the scientific rationale behind its safe manipulation. By integrating principles of chemical reactivity with established safety standards, this guide aims to foster a proactive safety culture in the laboratory.

Compound Profile and Inherent Hazards

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a halogenated aromatic ester. Its molecular structure, featuring a bromine atom and a strongly electron-withdrawing trifluoromethyl group, dictates both its synthetic utility and its toxicological profile.[1][2] The trifluoromethyl group, in particular, is known to significantly alter the physicochemical properties of molecules, often enhancing lipophilicity and metabolic stability, which is advantageous in drug design but also necessitates careful handling.[3][4]

Physicochemical Data

A clear understanding of the compound's physical properties is the foundation of a robust risk assessment.

| Property | Value | Source |

| CAS Number | 1214334-90-3 | PubChem[1] |

| Molecular Formula | C₉H₆BrF₃O₂ | PubChem[1] |

| Molecular Weight | 283.04 g/mol | PubChem[1] |

| Appearance | Solid or liquid (Varies by purity and temperature) | Generic SDS |

| Solubility | Soluble in organic solvents like ethyl acetate and methanol. | [5] |

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-bromo-4-(trifluoromethyl)benzoate is classified as a hazardous substance. The following table summarizes its GHS hazard statements as reported to the European Chemicals Agency (ECHA).[1]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][6] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[6][7] |

The "Warning" signal word is associated with these classifications.[1][7] It is imperative that all personnel handling this compound are fully aware of these hazards.

The Causality of Risk: Linking Reactivity to Handling Protocols

The primary utility of Methyl 2-bromo-4-(trifluoromethyl)benzoate in research is as an intermediate for creating more complex molecules. The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for forming new carbon-carbon bonds in drug discovery.[8] This reactivity profile is the causal factor behind many of the required safety protocols.

-

Reactivity with Nucleophiles: The compound can react with various nucleophiles. While this is desirable in a controlled reaction, unintentional contact with incompatible materials, including basic solutions, can lead to unintended reactions or degradation.

-

Thermal Stability: While generally stable, halogenated aromatic compounds can decompose at elevated temperatures. Thermal decomposition can release toxic and corrosive gases, such as hydrogen bromide and hydrogen fluoride.[9][10][11] This necessitates avoiding high heat during storage and handling, and using controlled heating methods (e.g., heating mantles with precise temperature control) during reactions.

-

Hydrolytic Sensitivity: As an ester, the compound is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.[12][13] This is particularly relevant for storage and in choosing appropriate solvents and reagents for reactions.

The following diagram illustrates the logical flow from the compound's chemical nature to the necessary safety responses.

Caption: Standard workflow for handling the compound in a laboratory setting.

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

Immediate and correct first aid is critical. In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician. [7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [7]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [7]

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation (work within a fume hood if possible).

-

Contain: Use personal protective equipment. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth. Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal. [7]5. Clean: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Waste Disposal

Disposal of Methyl 2-bromo-4-(trifluoromethyl)benzoate and its contaminated materials must be handled as hazardous waste.

-

Segregation: As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department. [7]Do not dispose of down the drain.

Conclusion

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a valuable reagent whose safe use is predicated on a thorough understanding of its chemical properties and associated hazards. By adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks. A culture of safety, grounded in scientific understanding, is the most effective tool for ensuring the well-being of laboratory personnel and the integrity of their research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311084, Methyl 2-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link].

-

Capot Chemical (2019). MSDS of Methyl 2-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link].

-

Synthonix (n.d.). Methyl 2-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link].

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.

- Antoš, K., & Sedlář, J. (2000). Influence of brominated flame retardant thermal decomposition products on HALS.

- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.

- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Fire Safety Science.

- Stec, A. A., & Hull, T. R. (2010). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311087, Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Retrieved from [Link].

- Cho, E. J., et al. (2010).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link].

-

Chemistry Stack Exchange (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link].

- Kobayashi, Y., et al. (1975). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.

- Szlachta, M., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- Zhang, Z., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.

- Google Patents. (2018). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (2019). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-

ResearchGate. (2018). Examples of bioactive trifluoromethylated aromatic compounds. Retrieved from [Link].

- Wang, X., et al. (2016). 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. Organic & Biomolecular Chemistry.

- Amaoka, Y., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Chemistry-A European Journal.

- Zhang, X., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver.

- Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.

- Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides.

Sources

- 1. Methyl 2-bromo-4-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1214334-90-3|Methyl 2-bromo-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 4-bromo-2-(trifluoromethyl)benzoate | 957207-58-8 [chemicalbook.com]

- 6. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. cetjournal.it [cetjournal.it]

- 12. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Proper Storage of Methyl 2-bromo-4-(trifluoromethyl)benzoate

For researchers, scientists, and professionals in the dynamic field of drug development, the integrity of starting materials and intermediates is paramount. Methyl 2-bromo-4-(trifluoromethyl)benzoate, a key building block in the synthesis of complex pharmaceutical compounds, is no exception. Its stability and purity are directly influenced by its storage conditions. This technical guide provides a comprehensive overview of the optimal storage and handling protocols for this compound, grounded in chemical principles and supported by safety data from authoritative sources.

Chemical Profile and Intrinsic Stability

Methyl 2-bromo-4-(trifluoromethyl)benzoate possesses a molecular structure that dictates its reactivity and, consequently, its storage requirements. The presence of a bromine atom and a trifluoromethyl group on the benzene ring, along with a methyl ester functionality, introduces several considerations for maintaining its chemical integrity. While generally stable under standard ambient conditions, its susceptibility to degradation increases with improper storage, potentially leading to impurities that can compromise downstream reactions and the final product's quality.

Long-Term Storage: A Multi-Faceted Approach

For the preservation of Methyl 2-bromo-4-(trifluoromethyl)benzoate over extended periods, a controlled environment is crucial. The primary objectives are to mitigate the risk of hydrolysis, thermal decomposition, and reaction with atmospheric components.

Temperature: The Cornerstone of Stability

The recommended storage temperature for Methyl 2-bromo-4-(trifluoromethyl)benzoate can vary, highlighting the importance of consulting the supplier-specific safety data sheet (SDS). Some sources recommend refrigeration at temperatures between 2°C and 8°C. Others suggest storage at room temperature, provided the container is sealed and the environment is dry[1].

Causality: Lower temperatures slow down the rate of potential degradation reactions. For a compound like a methyl ester, this is particularly relevant in preventing hydrolysis, which can be catalyzed by trace amounts of moisture. However, if the compound is of high purity and stored in a genuinely dry, inert atmosphere, room temperature storage can be adequate. The decision should be based on the intended duration of storage and the stringency of the subsequent application.

Atmosphere: The Unseen Variable

To ensure long-term stability, it is best practice to store Methyl 2-bromo-4-(trifluoromethyl)benzoate under an inert atmosphere, such as nitrogen or argon.

Causality: An inert atmosphere displaces oxygen and moisture, both of which can be detrimental. Oxygen can participate in oxidative degradation pathways, especially in the presence of light or trace metal impurities. Moisture can lead to the hydrolysis of the ester group, yielding 4-bromo-2-(trifluoromethyl)benzoic acid and methanol. This not only decreases the purity of the starting material but also introduces a new reactive species into the reaction mixture.

Container Integrity: The First Line of Defense

The choice of storage container is critical. It is imperative to use a tightly closed container to prevent the ingress of moisture and air[2][3][4][5].

Causality: A secure seal is the primary physical barrier against environmental contaminants. For a combustible liquid, a tightly sealed container also prevents the escape of vapors, which is a key safety consideration[2][6].

Summary of Storage Recommendations

The following table summarizes the key storage parameters for Methyl 2-bromo-4-(trifluoromethyl)benzoate:

| Parameter | Optimal Condition | Sub-Optimal but Acceptable (Short-Term) | Rationale |

| Temperature | 2°C - 8°C | Room Temperature (in a dry, sealed container)[1] | Minimizes degradation kinetics. |

| Atmosphere | Inert (Nitrogen or Argon) | Ambient (in a tightly sealed container) | Prevents oxidative degradation and hydrolysis. |

| Container | Tightly sealed, appropriate for chemicals | Loosely sealed or frequently opened container | Prevents contamination and vapor escape. |

| Location | Cool, dry, well-ventilated area[2][3][5] | General laboratory bench | Ensures safety and stability. |

| Incompatibilities | Away from strong oxidizing agents, bases, amines, and reducing agents[2] | In proximity to incompatible materials | Prevents hazardous reactions. |

Laboratory Handling and Short-Term Storage: A Step-by-Step Protocol

For routine laboratory use, adherence to a strict handling protocol is essential to maintain the compound's integrity and ensure personnel safety.

Personal Protective Equipment (PPE)

Before handling, it is mandatory to wear appropriate PPE, including:

Dispensing Protocol

-

Work Area: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood[2].

-

Inert Atmosphere Transfer: If the main stock is stored under an inert atmosphere, use a syringe or cannula technique for transfer to minimize exposure to air and moisture.

-

Weighing: If weighing is required, do so in a draft-shielded balance. Minimize the time the container is open.

-

Sealing: Immediately after dispensing, securely close the container cap. If the container has a septum, ensure it is not compromised.

-

Cleaning: Clean any spills promptly and wash hands thoroughly after handling[2][3][7].

Short-Term Storage in the Laboratory

For material that will be used within a short period (e.g., a few days), it can be stored on a laboratory bench if it is in a tightly sealed container and away from direct sunlight and heat sources[6]. However, for any duration beyond immediate use, returning the material to the recommended long-term storage conditions is the best practice.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Caption: Decision workflow for storage and handling.

Conclusion

The chemical integrity of Methyl 2-bromo-4-(trifluoromethyl)benzoate is intrinsically linked to its storage and handling. By adhering to the principles of controlled temperature, inert atmosphere, and secure containment, researchers can ensure the long-term stability and purity of this vital synthetic intermediate. A proactive and informed approach to storage not only safeguards the quality of research but also fosters a safer laboratory environment.

References

-

Capot Chemical. (2019-05-24). MSDS of Methyl 2-bromo-4-(trifluoromethyl)benzoate. Link

-

Fisher Scientific. (2009-09-26). SAFETY DATA SHEET. Link

-

Biosynth. (2021-03-02). Safety Data Sheet. Link

-

PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Link

-

Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET. Link

-

ChemicalBook. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport. Link

-

TCI Chemicals. (2025-01-15). SAFETY DATA SHEET. Link

-

MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. Link

-

ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... Link

-

Thermo Fisher Scientific. (2009-09-26). SAFETY DATA SHEET. Link

-

Fisher Scientific. SAFETY DATA SHEET. Link

-

Sigma-Aldrich. Methyl 4-bromo-2-(trifluoromethyl)benzoate. Link

-

ResearchGate. Anaerobic degradation of fluorinated aromatic compounds | Request PDF. Link

-

ChemicalBook. METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE | 157652-28-3. Link

-

PubMed. Anaerobic degradation of fluorinated aromatic compounds. Link

Sources

- 1. Methyl 4-bromo-2-(trifluoromethyl)benzoate | 957207-58-8 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

Synthetic Strategies for Methyl 2-bromo-4-(trifluoromethyl)benzoate: A Technical Guide

Introduction